molecular formula C11H22OSi B071856 5-Triethylsilylpent-4-yn-1-ol CAS No. 174064-02-9

5-Triethylsilylpent-4-yn-1-ol

Cat. No.: B071856
CAS No.: 174064-02-9
M. Wt: 198.38 g/mol
InChI Key: RDNBUIIPNLWRPB-UHFFFAOYSA-N
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Description

5-Triethylsilylpent-4-yn-1-ol is a useful research compound. Its molecular formula is C11H22OSi and its molecular weight is 198.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Properties

5-Triethylsilylpent-4-yn-1-ol and its derivatives are crucial in synthesizing a variety of complex organic compounds. For example, 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives, closely related to this compound, are used in the synthesis of trans- and cis-oligoenynes, offering pathways for creating linear pi-conjugated oligoenynes and oligoenediynes with specific olefin configurations (Takayama et al., 2003).

Chemical Reactions and Transformations

In chemical reactions, this compound derivatives play a role in forming unique molecular structures. For instance, trimethylsilyl ethers of certain derivatives react with benzene in superacid CF3SO3H (TfOH) to afford conjugated CF3-pentenynes, leading to the formation of unusual CF3-"helicopter"-like bicyclic structures (Zerov et al., 2018).

Applications in Organic Electronics

Compounds derived from this compound are also significant in the field of organic electronics. The structures and optical properties of tris(trimethylsilyl)silylated oligothiophene derivatives, for example, have been examined, showing bathochromic shifts and confirming the sigma-pi conjugation between Si-Si sigma bonds and pi-orbital, which is crucial for developing materials with specific optical properties (Inubushi et al., 2014).

Enantioselective Synthesis

The synthesis of enantiopure compounds, which are essential in pharmaceutical and chemical research, often utilizes derivatives of this compound. A notable example is the efficient synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate for preparing certain inhibitors, through the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (Zhang et al., 2008).

Properties

IUPAC Name

5-triethylsilylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22OSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h12H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNBUIIPNLWRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375300
Record name 5-triethylsilylpent-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174064-02-9
Record name 5-(Triethylsilyl)-4-pentyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174064-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-triethylsilylpent-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pentyn-1-ol, 5-(triethylsilyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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